molecular formula C14H14O4 B099150 Prenyletin CAS No. 15870-91-4

Prenyletin

Cat. No.: B099150
CAS No.: 15870-91-4
M. Wt: 246.26 g/mol
InChI Key: AWEFUQDNSBBNCR-UHFFFAOYSA-N
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Description

Prenyletin is a naturally occurring compound that can be isolated from the roots of Ptaeroxylon obliquum Radlk, a plant belonging to the Rutaceae family . It is known for its antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic benefits.

Scientific Research Applications

Prenyletin has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Prenyletin can be synthesized through prenylation reactions, which involve the attachment of an isoprenoid unit to a chemical compound. The synthetic route typically involves the use of prenyltransferases, enzymes that catalyze the transfer of prenyl groups to target molecules . The reaction conditions often require specific substrates and cofactors to facilitate the transfer.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots of Ptaeroxylon obliquum Radlk. Alternatively, biotechnological methods using engineered microorganisms to produce prenylated compounds can be employed. These methods leverage the enzymatic machinery of the microorganisms to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Prenyletin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its stability and activity.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of prenyletin involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant activity, which helps neutralize reactive oxygen species and reduce oxidative stress . Additionally, this compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Prenyletin can be compared with other prenylated compounds, such as:

Uniqueness: this compound’s uniqueness lies in its specific structure and the particular biological activities it exhibits. While other prenylated compounds may share some properties, this compound’s distinct antioxidant and therapeutic potential make it a compound of significant interest in scientific research.

Properties

CAS No.

15870-91-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

6-hydroxy-7-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C14H14O4/c1-9(2)5-6-17-13-8-12-10(7-11(13)15)3-4-14(16)18-12/h3-5,7-8,15H,6H2,1-2H3

InChI Key

AWEFUQDNSBBNCR-UHFFFAOYSA-N

SMILES

CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)O)C

Canonical SMILES

CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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